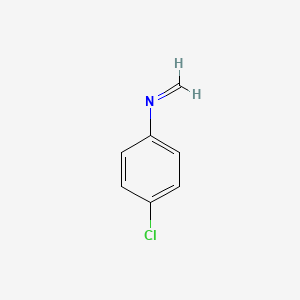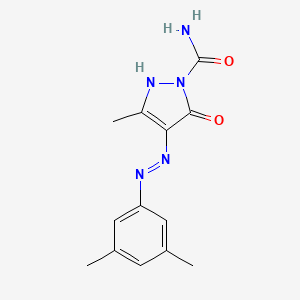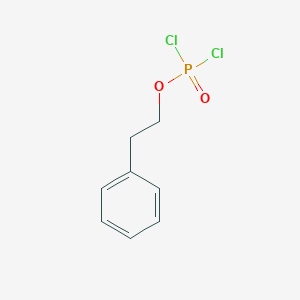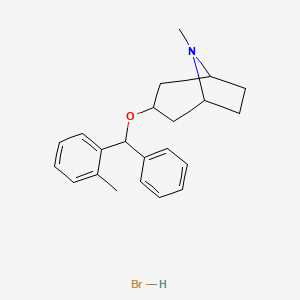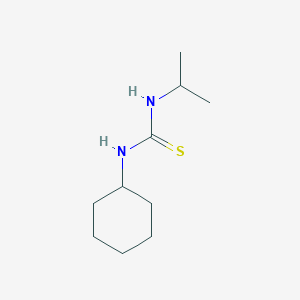
Thiourea, N-cyclohexyl-N'-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is an organosulfur compound with the molecular formula C_10H_20N_2S. This compound is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and isopropyl groups. It is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- can be synthesized through the reaction of cyclohexylamine and isopropyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylamine and isopropylamine.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, adhesives, and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of Thiourea, N-cyclohexyl-N’-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved include enzyme inhibition and receptor binding, which can alter cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with the formula SC(NH_2)_2.
N,N’-Diisopropylthiourea: A similar compound with two isopropyl groups instead of cyclohexyl and isopropyl.
N-Cyclohexylthiourea: Contains a cyclohexyl group but lacks the isopropyl group.
Uniqueness
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is unique due to the presence of both cyclohexyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in specific applications where other thioureas may not be as effective.
Eigenschaften
CAS-Nummer |
34780-31-9 |
|---|---|
Molekularformel |
C10H20N2S |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
1-cyclohexyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
YKOLIVVGRSRPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=S)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)
![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)






